molecular formula C15H14Cl2OS B14578000 1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene CAS No. 61166-87-8

1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene

Cat. No.: B14578000
CAS No.: 61166-87-8
M. Wt: 313.2 g/mol
InChI Key: IZMCNNDLTDXIMD-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene is an organic compound characterized by its unique structure, which includes a chlorinated benzene ring, a chlorophenoxy group, and a propylsulfanyl group

Preparation Methods

The synthesis of 1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene typically involves multiple steps, starting with the chlorination of benzene to introduce the chlorine atoms. The subsequent steps involve the introduction of the chlorophenoxy and propylsulfanyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenoxy and propylsulfanyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1-Chloro-4-(4-chlorophenoxy)-2-(propylsulfanyl)benzene can be compared with similar compounds such as:

    1-Chloro-4-(4-chlorophenoxy)benzene: Lacks the propylsulfanyl group, which may affect its reactivity and applications.

    4-Chlorophenoxyacetic acid: Contains a carboxylic acid group instead of the propylsulfanyl group, leading to different chemical properties and uses.

    2-(4-Chlorophenoxy)propionic acid: Similar structure but with a propionic acid group, influencing its biological activity and industrial applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61166-87-8

Molecular Formula

C15H14Cl2OS

Molecular Weight

313.2 g/mol

IUPAC Name

1-chloro-4-(4-chlorophenoxy)-2-propylsulfanylbenzene

InChI

InChI=1S/C15H14Cl2OS/c1-2-9-19-15-10-13(7-8-14(15)17)18-12-5-3-11(16)4-6-12/h3-8,10H,2,9H2,1H3

InChI Key

IZMCNNDLTDXIMD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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